molecular formula C13H27ClN2O3 B14490077 N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride CAS No. 65446-85-7

N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride

Cat. No.: B14490077
CAS No.: 65446-85-7
M. Wt: 294.82 g/mol
InChI Key: QALBPGUVEISMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride is a chemical compound with the molecular formula C12H24ClNO3. It is known for its unique structure, which includes a morpholine ring and a gamma-hydroxy group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride typically involves the reaction of diethylamine with gamma-hydroxy-4-morpholinepentanamide in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The gamma-hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.

Major Products

The major products formed from these reactions include ketones, secondary amines, and substituted morpholine derivatives.

Scientific Research Applications

N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride exerts its effects involves interaction with specific molecular targets. The gamma-hydroxy group and morpholine ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-4-morpholinecarboxamide: Lacks the gamma-hydroxy group, resulting in different chemical reactivity.

    N,N-Diethyl-2-hydroxy-4-morpholinepentanamide: Similar structure but with a hydroxyl group at a different position.

    N,N-Diethyl-4-morpholinebutanamide: Shorter carbon chain, affecting its physical and chemical properties.

Uniqueness

N,N-Diethyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride stands out due to its gamma-hydroxy group, which imparts unique reactivity and binding properties. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

65446-85-7

Molecular Formula

C13H27ClN2O3

Molecular Weight

294.82 g/mol

IUPAC Name

N,N-diethyl-4-hydroxy-5-morpholin-4-ylpentanamide;hydrochloride

InChI

InChI=1S/C13H26N2O3.ClH/c1-3-15(4-2)13(17)6-5-12(16)11-14-7-9-18-10-8-14;/h12,16H,3-11H2,1-2H3;1H

InChI Key

QALBPGUVEISMAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCC(CN1CCOCC1)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.